molecular formula C16H20N2O5S2 B14899010 N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide

N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide

Cat. No.: B14899010
M. Wt: 384.5 g/mol
InChI Key: DEAYKBRQQISQBM-UHFFFAOYSA-N
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Description

N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)-2-(methylthio)acetamide is a synthetic organic compound that features a furan ring, a sulfonamide group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)-2-(methylthio)acetamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the furan derivative with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Methoxylation: The furan ring is then methoxylated using methanol and an acid catalyst.

    Thioether formation: The final step involves the reaction of the methoxylated furan derivative with methylthioacetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor due to its sulfonamide group.

    Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)-2-(methylthio)acetamide would depend on its specific application. For example, if used as a drug, it might inhibit a particular enzyme or receptor by binding to its active site. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus potentially acting as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)-2-(methylthio)acetamide: can be compared with other sulfonamide-containing compounds such as:

Uniqueness

The uniqueness of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)-2-(methylthio)acetamide lies in its combination of a furan ring, a sulfonamide group, and a thioether linkage, which may confer unique chemical and biological properties not found in other sulfonamide compounds.

Properties

Molecular Formula

C16H20N2O5S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]phenyl]-2-methylsulfanylacetamide

InChI

InChI=1S/C16H20N2O5S2/c1-18(2)25(20,21)16-9-8-14(23-16)10-22-13-6-4-12(5-7-13)17-15(19)11-24-3/h4-9H,10-11H2,1-3H3,(H,17,19)

InChI Key

DEAYKBRQQISQBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=C(C=C2)NC(=O)CSC

Origin of Product

United States

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